molecular formula C24H17BrClN3 B2902920 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-98-6

3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2902920
CAS No.: 901030-98-6
M. Wt: 462.78
InChI Key: FMGLHDXPZABTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl rings, along with the ethyl group and the pyrazoloquinoline core, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

    Formation of Pyrazoloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as 2-aminobenzonitrile and an α,β-unsaturated ketone under basic conditions.

    Introduction of Substituents: The bromine and chlorine atoms can be introduced via electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while chlorination can be achieved using chlorine gas or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazoloquinoline core, leading to the formation of amines or reduced heterocycles.

    Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions, while the pyrazoloquinoline core can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-1-(4-fluorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
  • 3-(3-chlorophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
  • **3-(3-bromophenyl

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClN3/c1-2-15-6-11-22-20(12-15)24-21(14-27-22)23(16-4-3-5-17(25)13-16)28-29(24)19-9-7-18(26)8-10-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGLHDXPZABTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.